4,4-Difluoro-2-formamidobutanoic acid

Description

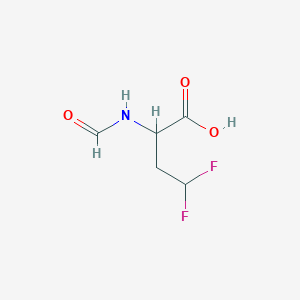

4,4-Difluoro-2-formamidobutanoic acid is a fluorinated derivative of butanoic acid featuring two fluorine atoms at the C4 position and a formamido (-NHCHO) group at C2. These analogs provide insights into the physicochemical and functional properties of such fluorinated molecules, which are often explored in pharmaceuticals and agrochemicals due to their metabolic stability and bioavailability .

Properties

Molecular Formula |

C5H7F2NO3 |

|---|---|

Molecular Weight |

167.11 g/mol |

IUPAC Name |

4,4-difluoro-2-formamidobutanoic acid |

InChI |

InChI=1S/C5H7F2NO3/c6-4(7)1-3(5(10)11)8-2-9/h2-4H,1H2,(H,8,9)(H,10,11) |

InChI Key |

CZUYYEWWQUEELN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)NC=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-formamidobutanoic acid can be achieved through several methods. One common approach involves the reduction of difluorobenzyl acetate to obtain hemiacetal, followed by catalysis with an organic acid and reaction with ylide phosphorous salt to produce difluorobenzyl crotonic ester. This ester is then hydrolyzed under basic conditions to yield difluorobenzyl butenoic acid, which is subsequently hydrogenated to form 4,4-difluorobenzyl butyrate. The final step involves directing 4,4-difluorobenzyl butyrate with a chiral auxiliary to obtain the desired this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis techniques. One method employs a recyclable chiral auxiliary to form a nickel (II) complex with glycine Schiff base, which is alkylated with CF₃-CH₂-I under basic conditions. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-formamidobutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted butanoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-2-formamidobutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-formamidobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit or activate specific enzymes and receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below summarizes structurally related compounds and their properties based on the evidence:

Functional Group Impact on Physicochemical Properties

- Amino Group (C2): The amino-substituted analog (C4H7F2NO2) exhibits high polarity due to the -NH2 group, enhancing solubility in aqueous media. This property is critical for bioavailability in drug design .

- Alkyl Substituents (C2) : Ethyl (-CH2CH3) and difluoroethyl (-CH2CF2H) groups increase hydrophobicity, as seen in C6H10F2O2 (logP ≈ 1.5) and C6H10F4O2 (logP ≈ 2.1). These substituents improve membrane permeability but may reduce metabolic stability .

- However, steric bulk from aromatic substituents (e.g., 4-fluorophenyl) may limit conformational flexibility .

Fluorination Effects

- 4,4-Difluoro Substitution: Fluorine atoms at C4 increase electronegativity and stabilize the carboxylic acid group via inductive effects, lowering pKa (~2.8–3.2) compared to non-fluorinated analogs. This enhances acidity, favoring ionization under physiological conditions .

- Trifluoromethyl vs. Difluoro : Compounds with -CF3 groups (e.g., Reference Example 50 in ) exhibit stronger electron-withdrawing effects than -CF2-, influencing reactivity and interaction with biological targets .

Research Findings and Implications

Metabolic Stability : Fluorination at C4 reduces oxidative metabolism, extending half-life in vivo. Ethyl and difluoroethyl substituents further slow degradation by cytochrome P450 enzymes .

Solubility-Bioavailability Trade-off : Polar groups like -NH2 improve solubility but may necessitate prodrug strategies (e.g., esterification, as in ) to enhance cellular uptake .

Target Selectivity : Formamido derivatives (e.g., ) show higher selectivity for enzymes with polar active sites, whereas hydrophobic substituents favor lipid-rich environments .

Biological Activity

4,4-Difluoro-2-formamidobutanoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 162.10 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes involved in lipid metabolism, which may contribute to its anti-inflammatory properties. For instance, it may affect lipoprotein-associated phospholipase A2 (Lp-PLA2), which plays a role in atherosclerosis and other inflammatory conditions .

- Modulation of Cellular Signaling : The compound may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells. This effect is likely mediated through its interactions with reactive aldehydes and their metabolic pathways .

Biological Activity Profile

Research indicates that this compound exhibits several biological activities:

Case Studies

-

Anti-inflammatory Effects in Animal Models :

A study investigated the effects of this compound on inflammation in a mouse model of atherosclerosis. The results showed a significant reduction in inflammatory markers and improved lipid profiles, suggesting therapeutic potential for cardiovascular diseases. -

Cytotoxicity Against Cancer Cells :

In vitro studies demonstrated that the compound exhibited selective cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent. -

Neuroprotection in Oxidative Stress Models :

Research involving neuronal cell cultures exposed to oxidative stress revealed that this compound reduced cell death and oxidative damage. This suggests a possible role in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.